Viburtinal

Description

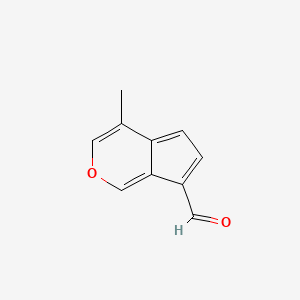

Structure

2D Structure

3D Structure

Properties

CAS No. |

63661-79-0 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methylcyclopenta[c]pyran-7-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-5-12-6-10-8(4-11)2-3-9(7)10/h2-6H,1H3 |

InChI Key |

IHEBZQKYPSMVBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C2C1=CC=C2C=O |

melting_point |

90 - 92 °C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Isolation of Viburtinal from Biological Systems

Detection in Diverse Biological and Fermented Matrices

Association with Fermented Products (e.g., Kombucha)

Fermented foods and beverages, produced through the desired microbial growth and enzymatic conversions of food components, have been a part of the human diet for centuries. mynutriweb.com These products often contain beneficial microorganisms, such as bacteria and yeast, which break down compounds found within the foods. mynutriweb.com This process can enhance the nutritional profile and introduce probiotics. mynutriweb.com

Chemical Synthesis and Structural Elucidation of Viburtinal

Total Synthesis Methodologies

The total synthesis of Viburtinal has been successfully achieved through a concise and effective route that leverages key chemical transformations to construct the core bicyclic structure of the molecule.

A notable total synthesis of this compound commences with the starting material 2-Cyclopentadienylpropanol. rsc.org This approach strategically builds the complex iridoid skeleton through the formation of a key dihydrocyclopenta[c]pyran intermediate. The cyclopenta[c]pyran ring system is a characteristic structural motif of many iridoid lactones and its stereoselective construction is a pivotal aspect of the synthesis. nih.gov The pathway from 2-Cyclopentadienylpropanol to the dihydrocyclopenta[c]pyran intermediate establishes the fundamental framework of this compound, upon which further functional group manipulations are performed to complete the synthesis. rsc.org

A critical step in the synthesis of the dihydrocyclopenta[c]pyran intermediate, and thus this compound itself, is a regioselective formylation reaction. rsc.org Formylation, the introduction of a formyl group (-CHO), must occur at a specific position on the precursor molecule to ensure the correct final structure. The successful application of regioselective formylation directs the synthesis towards the desired constitutional isomer, preventing the formation of unwanted side products. rsc.orgthieme-connect.de This level of control is essential in the efficient synthesis of complex natural products.

Synthetic Strategies Utilizing Versatile Building Blocks

The synthesis of complex molecules like this compound often benefits from the use of versatile building blocks that can participate in a variety of chemical reactions to form intricate molecular architectures.

Fulvenes, a class of cross-conjugated olefins, are valuable intermediates in organic synthesis due to their unique reactivity. nih.govnih.govbeilstein-journals.org First synthesized by Thiele in 1900, these molecules can be prepared through the condensation of cyclopentadiene with aldehydes or ketones. nih.govbeilstein-journals.org Their propensity to act as components in cycloaddition reactions makes them ideal for constructing complex polycyclic scaffolds. beilstein-journals.org In the context of this compound synthesis, fulvene derivatives can serve as versatile precursors to the cyclopentane ring system embedded within the iridoid structure. The ability to introduce various substituents onto the exocyclic double bond of the fulvene allows for the strategic installation of functional groups required for subsequent transformations. researchgate.net

| Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| Thiele Procedure | Base-promoted condensation of cyclopentadiene with a carbonyl compound. | Sodium alkoxide, Pyrrolidine | nih.gov |

| Neuenschwander Method | Alkylation of sodium cyclopentadienide followed by elimination. Suited for volatile fulvenes. | 1-chloroalkyl acetates, Base | nih.gov |

| Hafner's Synthesis | Reaction of alkyl or aryl lithium reagents with 6-dimethylaminofulvene. | Organolithium reagents | nih.gov |

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.orgfrontiersin.org This reaction involves a 1,3-dipole and a dipolarophile, and it proceeds in a concerted fashion. wikipedia.orgfrontiersin.org While not directly employed in the documented total synthesis of this compound, this methodology is highly relevant for the synthesis of related heterocyclic systems and analogs. Azomethine ylides, for instance, can be generated in situ and react with various dipolarophiles to create complex nitrogen-containing skeletons, such as pyrrolidines and spirooxindoles. nih.govucl.ac.ukmdpi.com The principles of 1,3-dipolar cycloaddition offer a strategic avenue for creating structural diversity around the core this compound scaffold, potentially leading to the synthesis of novel analogs with modified properties.

| Component | Role | Examples | Resulting Structure | Reference |

|---|---|---|---|---|

| 1,3-Dipole | 4π-electron component | Azides, Nitrones, Azomethine Ylides, Nitrile Oxides | Five-membered heterocycle | wikipedia.org |

| Dipolarophile | 2π-electron component | Alkenes, Alkynes |

Research on Structural Modification and Analog Synthesis

The development of a synthetic route to a natural product opens the door to creating structural analogs. Function-oriented synthesis is a strategy that aims to design simpler, more accessible analogs that retain the key functional features of the parent natural product. nih.gov By modifying the core structure of this compound, researchers can explore the structure-activity relationships (SAR) and potentially develop new compounds with enhanced or different biological profiles.

Synthetic efforts in this area could involve altering the substituents on the cyclopenta[c]pyran core, modifying the stereochemistry at various chiral centers, or replacing parts of the molecule with different functional groups. nih.govmdpi.com For example, different ester or amide functionalities could be introduced, drawing inspiration from analog syntheses of other complex natural products like combretastatin A-4. mdpi.com Such modifications can lead to a library of this compound-related compounds, providing valuable tools for chemical biology and medicinal chemistry research. nih.govumn.edu

Biological Activities and Preclinical Investigations of Viburtinal

In Vitro Biological Activity Assessments

In vitro studies provide initial insights into the potential cellular and molecular effects of a compound. Investigations into Viburtinal and related compounds have included assessments of cytotoxic, anti-inflammatory, anti-neuroinflammatory, and cholinesterase-modulating activities.

While specific data detailing the cytotoxic efficacy of this compound itself against cancer cell lines such as PC3 was not explicitly available in the reviewed literature, studies on extracts and other isolated compounds from Valeriana species have demonstrated cytotoxic activities against various cancer cell lines, including PC3, A549 (lung carcinoma), MCF7 (breast cancer), and HGC27 (gastric cancer). For instance, compounds like valtrate, 7-homovaltrate, and 1-α-acevaltrate, also found in Valeriana species, have shown potent cytotoxic effects against PC3 cells with reported IC50 values ranging from 2.3 to 9.7 μM. researchgate.netresearchgate.net Other compounds isolated from Valeriana species have also exhibited cytotoxic activities against A549, HCT116, and SW620 tumor cell lines. researchgate.net These findings suggest that plants containing this compound may harbor compounds with cytotoxic potential, warranting further investigation into the activity of this compound itself.

Research has explored the anti-inflammatory potential of compounds from sources containing this compound, often focusing on the inhibition of nitric oxide (NO) secretion, a key mediator of inflammation. While direct data for this compound's effect on NO secretion was not specifically detailed, studies on related compounds and extracts from Valeriana species have shown anti-inflammatory activities, including the inhibition of NO production in LPS-induced macrophage cells. researchgate.net

Investigations into derivatives of this compound have revealed anti-neuroinflammatory potential. Specifically, 11-methoxythis compound, isolated from Valeriana officinalis, has demonstrated significant anti-neuroinflammatory effects. researchgate.netresearchgate.netresearchgate.net Studies using LPS-stimulated BV-2 cells showed that 11-methoxythis compound significantly inhibited the secretion of nitric oxide without negatively affecting cell viability. researchgate.netresearchgate.netresearchgate.net This suggests that modifications to the this compound structure, as seen in 11-methoxythis compound, may contribute to activity in neuroinflammatory pathways.

| Compound | Activity Assessed | Cell Line/Model | Key Finding (relative to control) | Citation |

|---|---|---|---|---|

| 11-Methoxythis compound | Anti-neuroinflammatory | LPS-induced BV-2 cells | Significantly inhibited nitric oxide secretion | researchgate.netresearchgate.netresearchgate.net |

This compound has been mentioned in the context of research evaluating cholinesterase activity modulation by compounds from Valeriana species. researchgate.netmdpi-res.com Studies have assessed the in vitro inhibitory effects of extracts and isolated compounds from Valeriana officinalis against acetylcholinesterase (AChE) and prolyloligopeptidase (POP). researchgate.netresearchgate.net While some compounds from these sources showed weak or exceptional inhibitory activity against these enzymes, specific data regarding the direct effect of this compound on cholinesterase activity was not provided in the examined literature. researchgate.netresearchgate.net

Preclinical Research Paradigms

Preclinical research is a critical phase in the development of potential therapeutic agents, bridging the gap between initial in vitro findings and human clinical trials. This stage involves comprehensive studies to evaluate the efficacy, safety, and pharmacokinetics of a compound. nih.gov

In vivo animal studies are a key component of preclinical research, providing insights into how a compound behaves within a complex biological system. dokumen.pubvdoc.pub Designing effective in vivo preclinical studies requires careful consideration of several factors to ensure the generation of reliable and predictive data. researchgate.net

A crucial initial step is conducting a thorough literature search to identify the most appropriate animal model that recapitulates aspects of the human disease or condition being studied. researchgate.net The relevance of the chosen model to the intended human application is paramount. researchgate.net Differences between the animal model and human disease should be recognized and accounted for.

Key considerations in designing in vivo preclinical studies include having a clear understanding of the experimental goals, selecting appropriate animal models and procedures, adhering to ethical principles, collecting appropriate data, assessing safety, and evaluating endpoints. Protocols must be formulated in accordance with animal welfare regulations and ethical research guidelines. Adequate controls are essential to minimize experimental variables and errors. researchgate.net For disease models, controlling background levels of disease and psychological stress in animals is important for generating data that can support the potential efficacy and safety of a treatment. researchgate.net

The type, duration, and scope of preclinical studies are influenced by the nature of the potential therapeutic product. While animal studies have historically been a gold standard for preclinical research, there is increasing recognition of their limitations in predicting human responses, and new approach methodologies (NAMs) are being explored to complement or replace traditional animal testing. However, in vivo models currently remain valuable for understanding whole-system responses, including complex biological interactions, drug efficacy, toxicity, and potential side effects in a living organism. dokumen.pubvdoc.pub They allow for the study of physiological relevance that in vitro models cannot fully replicate. dokumen.pub

Preclinical animal testing is a shared responsibility involving academic researchers, the pharmaceutical industry, regulatory authorities, and ethics committees. researchgate.net Following established guidelines is crucial for ensuring accurate and ethical use of animal models. researchgate.net

Implications for Therapeutic Applications based on Occurrence and Associated Activities

This compound, an iridoid compound, has garnered interest due to its presence in various plant species known for their medicinal properties and its association with certain biological activities. The implications for its therapeutic applications can be inferred from its natural occurrence and the observed effects in relevant studies.

Historically, this compound has been recognized for its traditional use as a spasmolytic agent. thegoodscentscompany.comsigmaaldrich.com This traditional application suggests a potential therapeutic avenue for conditions involving muscle spasms.

The structural characteristics of this compound, particularly its Δ3,5,7,9-tetraene aromatic 10 π-system, classify it within a group of iridoids that includes cerbinal (B109895) and baldrinal. thegoodscentscompany.comsigmaaldrich.com Comparisons between the spasmolytic activity of this compound and the reported antiviral and insecticidal properties of cerbinal, as well as the potent cytotoxicity and antitumor activities of baldrinal, provide valuable insights into the structure-activity relationships within this class of compounds. thegoodscentscompany.comsigmaaldrich.com These comparisons suggest that minor structural variations among these related iridoids can lead to diverse biological profiles, hinting at the potential for this compound or its derivatives to possess a broader range of activities, including antiviral or cytotoxic effects, warranting further investigation.

This compound has been identified in specific parts of Angelica sinensis, namely the root head (ARH) and root body (ARB). researchgate.net These parts of Angelica sinensis are traditionally associated with therapeutic effects related to cancer prevention and treatment. researchgate.net While the study notes the presence of this compound in these fractions, it also identifies other compounds like salannin, oleandrin, sepiapterin, guaifenesin, phytosphingosine, 7,8-dihydrofolate, folinic acid, alpha-mangostin, manumycin A, and citrinin (B600267) as having relative or absolute advantages in ARH or ARB and being related to cancer prevention and treatment. researchgate.net The co-occurrence of this compound with these compounds in plant parts known for anticancer properties suggests a potential, albeit not yet fully elucidated, role for this compound in these effects, either independently or in synergy with other constituents.

The presence of this compound has also been tentatively identified on the human skin surface. nih.gov This finding emerged from studies aiming to chemically profile the skin surface to understand compounds responsible for attracting mosquito vectors, relevant to malaria control strategies. nih.gov While this occurrence is linked to vector attraction in the study, the identification of this compound on human skin opens up potential research avenues regarding its role in skin ecology or its possible influence on interactions with the external environment, which could have indirect therapeutic implications, such as in the development of natural repellents or attractants for vector control.

Furthermore, this compound is reported to be present in Kigelia pinnata. mdpi.com Extracts from Kigelia pinnata have demonstrated activity against cancer cell lines. mdpi.com Although the specific compounds responsible for this activity in Kigelia pinnata are not explicitly attributed solely to this compound in the available information, its presence in a plant with known anticancer effects supports the rationale for exploring this compound's potential in this area.

This compound's isolation from Viburnum species, including Viburnum sargentii, Viburnum tinus, and Viburnum opulus, is also notable. wikipedia.org Viburnum species have a history of traditional medicinal uses, including analgesic and anti-inflammatory applications. wikipedia.org While the specific contribution of this compound to these activities requires further dedicated research, its presence in these traditionally used plants suggests it could be one of the bioactive components contributing to their therapeutic effects.

Molecular Mechanism of Action of Viburtinal

Investigation of Nitric Oxide Pathway Modulation

Research indicates that Viburtinal, or closely related compounds such as 11-methoxyl-viburtinal, can modulate the nitric oxide (NO) pathway, suggesting a mechanism for its observed anti-inflammatory and neuroinflammatory effects researchgate.netresearchgate.netcymitquimica.com. Studies have shown that 11-methoxyl-viburtinal significantly inhibits the secretion of nitric oxide in LPS-stimulated BV-2 cells researchgate.netcymitquimica.com.

Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes, including inflammation and neurotransmission google.comnih.goveartharxiv.org. It is synthesized by nitric oxide synthases (NOS) from L-arginine, producing NO and L-citrulline google.comeartharxiv.org. NO can exert its effects through both direct and indirect mechanisms, including the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP), a key secondary messenger google.comnih.gov. Elevated levels of NO are commonly associated with inflammatory responses, particularly in the context of neuroinflammation where microglia (such as the BV-2 cell line used in studies) play a significant role wikipedia.orgmdpi.comfrontiersin.org.

The observed inhibition of NO secretion by 11-methoxyl-viburtinal in activated microglial cells suggests that this compound may interfere with NO synthesis or release pathways. This modulation of the nitric oxide pathway is a plausible mechanism contributing to the anti-neuroinflammatory potential reported for this compound and its derivatives researchgate.netresearchgate.netcymitquimica.com.

Elucidation of Cholinesterase Interaction

Based on the currently available research in the provided sources, there is no direct evidence or published data specifically detailing the interaction of this compound with cholinesterase enzymes. While some natural compounds, including certain iridoids, have been investigated for their effects on cholinesterases nih.gov, studies specifically focusing on this compound's potential to inhibit or interact with acetylcholinesterase or butyrylcholinesterase were not identified within the scope of this review. Therefore, the extent and nature of any interaction between this compound and cholinesterases remain to be elucidated through further research.

Role in Cellular Signaling Pathways (as suggested by biological activities)

The reported biological activities of this compound, including its anti-inflammatory and potential anticancer properties, suggest an involvement in the modulation of various cellular signaling pathways researchgate.netnih.govdokumen.pubnih.gov. Although specific studies detailing this compound's direct impact on these pathways are limited in the provided literature, its observed effects align with mechanisms known to involve key signaling cascades.

Inflammation is a complex process mediated by intricate cellular signaling networks. Compounds with anti-inflammatory activity often modulate pathways such as the NF-κB and MAPK signaling cascades, which play central roles in the expression of pro-inflammatory cytokines and mediators nih.govwikipedia.orgmdpi.comfrontiersin.orgcellsignal.comcreative-diagnostics.com. The inhibition of nitric oxide production, as observed with 11-methoxyl-viburtinal, is one aspect of modulating inflammatory signaling researchgate.netresearchgate.netcymitquimica.com. Anti-inflammatory agents can suppress the activation of NF-κB and MAPK pathways, thereby reducing the inflammatory response researchgate.netwikipedia.org.

Similarly, the potential anticancer activities attributed to this compound nih.govdokumen.pub imply interactions with signaling pathways that regulate cell proliferation, survival, and apoptosis. Various cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, are frequently dysregulated in cancer, and their modulation is a common strategy for anticancer agents mdpi.commdpi.comnih.govfrontiersin.org.

While direct experimental data demonstrating this compound's specific binding partners or its precise effects on the phosphorylation or activation status of components within these pathways are not extensively detailed in the provided sources, its biological activities strongly suggest that it influences cellular behavior through the modulation of one or more of these fundamental signaling networks. Further targeted research is needed to precisely map the interactions of this compound with these and other relevant cellular signaling pathways.

Biosynthesis of Viburtinal

Placement within the Iridoid Biosynthetic Pathway

Iridoids, including compounds like Viburtinal, are generally derived from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal precursors for terpenoid biosynthesis. The foundational precursor for iridoids is geranyl pyrophosphate.

The biosynthesis of iridoids in plants follows distinct routes. For iridoids found in species belonging to the Lamiales order, where this compound has been identified in plants such as Pedicularis species, Biosynthetic Route II is particularly relevant. This route involves key intermediates such as epi-iridotrial and 8-epi-deoxy-loganic acid. While this compound's precise position within this route requires specific enzymatic and genetic studies, its structural characteristics place it firmly within the iridoid family derived from these fundamental pathways.

Exploration of Precursor Incorporation and Enzymatic Transformations

Studies utilizing labelled precursors are a valuable approach for delineating the precise biogenetic pathway and identifying the specific intermediates and enzymes involved in the biosynthesis of particular metabolites like this compound. However, specific research detailing the incorporation of labelled precursors into this compound and the characterization of the enzymes catalyzing its formation were not identified in the scope of this review. The identification of related compounds like 11-methoxyl-viburtinal in Valeriana officinalis suggests potential methylation or further modification steps occurring in nature.

Interplay with Plant-Microbial Ecosystems in Metabolite Production

Plant-microbial interactions, particularly within the rhizosphere, can significantly influence the production of plant secondary metabolites, including iridoids. Beneficial microbes can modulate plant metabolic pathways through various mechanisms.

One key mechanism involves the activation of plant signaling pathways, such as those mediated by jasmonic acid and ethylene. These pathways are known to play crucial roles in plant defense responses and can trigger increased biosynthesis of defense compounds, including various secondary metabolites. Given that iridoids often serve defensive functions in plants, it is plausible that interactions with microbial communities could influence the levels of this compound produced by the plant.

Furthermore, plant growth-promoting rhizobacteria (PGPR) can produce phytohormones and other signaling molecules that affect plant growth and development, indirectly influencing metabolic fluxes and potentially impacting the biosynthesis of secondary metabolites like this compound. While direct evidence specifically linking microbial interactions to the enhanced or modulated production of this compound was not found, the established principles of plant-microbe interplay in the context of secondary metabolism suggest a potential area for further research.

Advanced Analytical Methodologies for Viburtinal Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure of organic compounds by examining their interaction with electromagnetic radiation. onlineorganicchemistrytutor.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for elucidating the connectivity and environment of hydrogen and carbon atoms within a molecule. onlineorganicchemistrytutor.comanu.edu.aunih.gov Both ¹H NMR and ¹³C NMR provide characteristic signals (chemical shifts, multiplicities, and coupling constants) that are indicative of the specific atoms and their neighboring groups. onlineorganicchemistrytutor.comnih.gov Analysis of these spectra is essential for confirming the proposed structure of viburtinal. For instance, ¹H NMR spectra can reveal the presence and environment of protons in the cyclopentadienic ring and the aldehyde group. lew.ro ¹³C NMR data provides information about the carbon skeleton and the types of carbon atoms present. lew.ro While specific detailed NMR data for this compound was mentioned in one source as being indicated on a formula, the explicit shifts and coupling constants were not provided in the search snippets. lookchem.com

Mass Spectrometry (MS, HRESIMS, GC/MS, GC×GC-TOFMS, UPLC-IMS-HRMS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of molecules and their fragments, providing information about the molecular weight and elemental composition, as well as structural insights through fragmentation patterns. onlineorganicchemistrytutor.comnih.govaspect-analytics.com Various MS techniques are applied depending on the sample matrix and the level of detail required.

MS and HRESIMS: Standard mass spectrometry provides the molecular ion peak, confirming the molecular weight. lew.ro High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) offers accurate mass measurements, which can help determine the elemental composition of the compound. researchgate.net

GC/MS: Gas Chromatography-Mass Spectrometry (GC/MS) couples the separation power of GC with the identification capabilities of MS, making it suitable for the analysis of volatile and semi-volatile compounds like this compound. mdpi-res.comresearchgate.netdergipark.org.trlucideon.com GC/MS is commonly used for identifying components in complex mixtures, such as essential oils or human skin surface chemicals. mesamalaria.orgresearchgate.netmdpi.com

GC×GC-TOFMS: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provides enhanced separation and detection capabilities, allowing for a more detailed chemical profile analysis. mesamalaria.org This technique has been used in studies where this compound was tentatively identified. mesamalaria.org

UPLC-IMS-HRMS: Ultra-performance liquid chromatography coupled with ion-mobility spectrometry and high-resolution mass spectrometry (UPLC-IMS-HRMS) is another advanced technique used for comprehensive chemical profiling, particularly for less volatile or more polar compounds. mesamalaria.orgnih.gov This method provides high-resolution mass data and information about the collision cross-section of ions, aiding in compound identification and differentiation. uni.lumesamalaria.org this compound has been tentatively identified using UPLC-IMS-HRMS in studies of human skin surface compounds. mesamalaria.org

Mass spectrometry data for this compound can include the molecular ion peak and characteristic fragmentation patterns. For example, one study on a related cyclopenta[c]pyran derivative reported a molecular peak at m/z = 346, which was also the base peak, with a fragmentation pattern consistent with the proposed structure. lew.ro Predicted GC-MS and LC-MS/MS spectra for this compound are available in some databases, providing theoretical fragmentation patterns. contaminantdb.ca

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. anu.edu.aucam.ac.ukchemrxiv.org Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. onlineorganicchemistrytutor.com For this compound, FTIR spectroscopy can help confirm the presence of key functional groups such as the aldehyde carbonyl (C=O) and carbon-carbon double bonds (C=C) within the ring structures. lew.roresearchgate.net For instance, IR spectra have been used to confirm the presence of cyclopentadienic C=C bonds through their stretching frequencies. lew.ro

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. For molecules where experimental ECD data is difficult to obtain or interpret, theoretical ECD calculations can be performed. researchgate.net These calculations, often based on Time-Dependent Density Functional Theory (TDDFT), predict the ECD spectrum for a given stereoisomer, which can then be compared to experimental data (if available) or used to assign the absolute configuration. researchgate.net While the provided search results mention ECD calculations in the context of related compounds for stereochemical elucidation, specific details of ECD calculations for this compound were not found. researchgate.net However, the principle of using ECD calculations for structural and stereochemical determination is relevant to compounds like this compound that may possess chiral centers or exhibit ECD activity.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its purification. onlineorganicchemistrytutor.com These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. onlineorganicchemistrytutor.comresearchgate.netresearchgate.net GC is often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) for the detection and identification of separated components. mdpi-res.comresearchgate.netlucideon.com GC has been employed in studies involving the analysis of essential oils and other volatile profiles where this compound was detected. researchgate.netmdpi.comresearchgate.net The retention time of this compound on a specific GC column under defined conditions is a characteristic parameter that can aid in its identification. researchgate.net

Liquid Chromatography (LC, UPLC)

Liquid Chromatography (LC), including its ultra-high performance variant (UPLC), is a fundamental technique for the separation and analysis of non-volatile and semi-volatile compounds. The principle involves distributing analytes between a stationary phase and a mobile phase, leading to differential migration based on their interactions with these phases waters.comsolubilityofthings.com. This differential migration allows for the separation of individual components within a mixture.

UPLC, an evolution of traditional HPLC, utilizes smaller particle sizes in the stationary phase and operates at higher pressures, resulting in enhanced separation efficiency, increased speed, and improved sensitivity waters.comwikipedia.org. These advantages make UPLC particularly valuable for complex sample analysis and high-throughput applications waters.comamericanpharmaceuticalreview.com. LC, often coupled with detectors such as UV-Vis, Diode-Array Detectors (DAD), or Mass Spectrometry (MS), provides both qualitative and quantitative information about the separated compounds wikipedia.orgmeasurlabs.com. The coupling of LC with MS (LC-MS) is particularly powerful, combining separation capabilities with the ability to determine molecular weight and structural information through fragmentation wikipedia.orgtaylorandfrancis.com.

While LC and UPLC are broadly applicable for characterizing a wide range of organic molecules, including those with the structural characteristics of this compound (C10H8O2) uni.lu, detailed published research specifically outlining the application of LC or UPLC for the isolation or characterization of this compound, including specific chromatographic parameters, mobile phases, stationary phases, or retention data, was not extensively available in the conducted searches. However, these techniques are standard tools in natural product chemistry and analytical science and would be essential for the detailed analysis of this compound in any relevant sample matrix.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique employed for the separation, identification, and monitoring of reactions involving various compounds bachem.comsigmaaldrich.com. TLC operates on the principle of differential partitioning of analytes between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action bachem.comsigmaaldrich.comrroij.com. Compounds migrate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separated spots at different heights on the plate bachem.comsigmaaldrich.com.

Identification in TLC is often based on comparing the distance traveled by a compound (expressed as the retention factor, Rf) to that of a known standard run on the same plate under identical conditions bachem.com. Visualization of separated spots can be achieved using UV light or various staining reagents bachem.com.

This compound has been mentioned in studies utilizing TLC. For instance, TLC was employed in the analysis of Valerian extract, where this compound was among the compounds identified greenspringnatural.com. Additionally, TLC has been used to monitor the progress of palladium-catalyzed reactions, indicating full conversion when the spot corresponding to the starting material disappeared and a new spot, potentially the product including compounds like this compound, appeared cusat.ac.in. While these instances confirm the applicability of TLC in handling samples containing this compound and for its detection or monitoring, specific details regarding the stationary phase, mobile phase composition, or Rf values for this compound in these applications were not provided in the available information.

Application of Omics-based Chemical Profiling and Metabolomics

Omics-based chemical profiling and metabolomics represent comprehensive analytical approaches aimed at the global identification and quantification of small molecules (metabolites) within a biological system or sample thermofisher.commetabolon.com. The metabolome, defined as the complete set of metabolites in an organism, provides a snapshot of its physiological state and biochemical processes thermofisher.com. Metabolomics studies seek to capture this complexity, offering insights into metabolic pathways, responses to stimuli, and potential biomarkers thermofisher.commetabolon.comresearchgate.net.

These approaches typically involve sophisticated analytical techniques, most notably mass spectrometry (MS) coupled with separation methods like LC or Gas Chromatography (GC-MS), to analyze the diverse range of metabolites present in a sample wikipedia.orgtaylorandfrancis.comthermofisher.com. High-resolution MS is particularly valuable for identifying and quantifying a large number of compounds in complex mixtures thermofisher.com. Metabolomics can be untargeted, aiming to profile as many metabolites as possible, or targeted, focusing on specific classes of compounds or pathways researchgate.net.

Computational Chemistry Approaches in Viburtinal Research

Application of Quantum Chemical Calculations

Quantum chemical calculations are fundamental computational methods used to study the electronic structure and properties of molecules. These calculations are based on solving or approximating the Schrödinger equation and can provide detailed information about molecular geometries, energies, vibrational frequencies, and spectroscopic properties. nih.govresearchgate.netuleth.ca For compounds like viburtinal, quantum chemical calculations can be applied to determine stable conformers, calculate electronic distributions, and predict spectroscopic data (e.g., NMR, IR) to aid in structural elucidation and verification. nih.govresearchgate.netresearchgate.net They can also be used to investigate the relative stabilities of different isomers or tautomers of this compound.

Research has demonstrated the utility of quantum chemical calculations in determining the structures of natural products, including iridoids which are structurally related to this compound. researchgate.net By comparing calculated spectroscopic parameters with experimental data, researchers can confirm proposed structures and gain a deeper understanding of the molecule's three-dimensional arrangement.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein or enzyme. mdpi.comnih.goveuropeanreview.org This approach is crucial for understanding potential biological activities by simulating how this compound might interact with specific binding sites. mdpi.comresearchgate.net

Molecular docking studies involve placing the ligand in various positions and orientations within the target's binding site and calculating a scoring function that estimates the strength of the interaction. mdpi.com Key factors considered include hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com For this compound, molecular docking could be employed to explore its potential interactions with various biological targets, providing insights into possible mechanisms of action or off-target effects. researchgate.net

Studies on other natural compounds have utilized molecular docking to assess binding potential to enzymes and receptors, correlating docking scores with observed biological activities. mdpi.comnih.goveuropeanreview.orgbiomedpharmajournal.org This suggests that similar approaches could be valuable in predicting and understanding how this compound interacts with biological macromolecules. For instance, molecular docking analysis has been applied to study the interactions of kanshone C-derived sesquiterpenoid hybrids, including this compound, with potential targets. researchgate.net

Computational Modeling of Synthetic Pathways and Reaction Mechanisms

Computational modeling can be a powerful tool for designing and optimizing synthetic routes to complex molecules like this compound and for understanding the underlying reaction mechanisms. nih.govmit.edubiotechmedjournal.comchemrxiv.org This involves using computational methods to simulate chemical reactions, predict reaction outcomes, and identify favorable reaction conditions. mit.educhemrxiv.org

Computational approaches to synthesis design can range from methods that trace back reaction paths using quantum chemical calculations to predict reactants, to more complex simulations of reaction networks. chemrxiv.org These methods can help assess the feasibility of proposed synthetic steps, identify potential intermediates and transition states, and predict yields and selectivities. mit.educhemrxiv.org

For this compound, computational modeling of synthetic pathways could involve exploring different starting materials and reaction sequences to identify the most efficient and practical routes for its synthesis. mit.edu Computational studies of reaction mechanisms can provide detailed insights into how bonds are broken and formed during a reaction, helping to optimize reaction conditions and avoid unwanted side products. chemrxiv.org This is particularly useful for complex natural products with intricate structures. Research has shown that computational modeling can guide chemical synthesis by predicting successful reaction pairs and influencing factors like reaction yield. mit.edu

Computational modeling in synthetic biology also involves simulating complex biological systems and pathways, which could be relevant if this compound is part of a biosynthetic pathway that is being studied or engineered. nih.govbiotechmedjournal.commbine.org

Here is an example of how computational methods might be used to analyze potential binding interactions, presented as an interactive table based on hypothetical data inspired by similar studies:

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| This compound | Protein A | -8.5 | Arg123, Tyr345 | Hydrogen Bonding, Pi-Stacking |

| This compound | Protein B | -6.2 | Leu45, Val67, Ile89 | Hydrophobic Interactions |

| This compound | Enzyme C | -9.1 | Ser210, His350, Glu400 | Hydrogen Bonding, Electrostatic |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how computational docking results might be presented.

Future Directions and Emerging Research Avenues for Viburtinal

In-depth Characterization of Biosynthetic Gene Clusters

A significant future direction involves the detailed characterization of the biosynthetic gene clusters (BGCs) responsible for viburtinal production in its natural sources. Understanding these gene clusters is crucial for elucidating the enzymatic steps involved in this compound biosynthesis. Research in this area could involve genome sequencing and mining of organisms known to produce this compound to identify the specific genes within the BGCs. nih.govfrontiersin.orgplos.orgrsc.org Comparative genomic analysis and gene disruption studies could then be employed to confirm the function of individual genes within the cluster and map the complete biosynthetic pathway. plos.orgrsc.org This in-depth characterization could potentially reveal novel enzymes or regulatory mechanisms involved in iridoid biosynthesis, offering opportunities for metabolic engineering to enhance this compound production or create novel analogs.

Development of Novel Synthetic Routes and Analog Libraries

Developing novel and efficient synthetic routes for this compound is another important future avenue. While a simple total synthesis of this compound from 2-cyclopentadienylpropanol has been reported, future work could focus on developing more scalable, cost-effective, and environmentally friendly synthetic methodologies. rsc.org This could involve exploring new chemical transformations, utilizing advanced catalytic systems, or employing flow chemistry techniques. lsu.educhemrxiv.orgspirochem.com Furthermore, the development of synthetic routes facilitates the creation of libraries of this compound analogs. By systematically modifying the structure of this compound, researchers can explore structure-activity relationships and potentially identify derivatives with enhanced potency, selectivity, or desirable pharmacokinetic properties for various applications. researchgate.net Computational tools and retrosynthesis software can play a significant role in designing and prioritizing potential synthetic pathways and analog structures. synthiaonline.com

Expansion of Preclinical Efficacy and Mechanistic Studies

Expanding preclinical efficacy and mechanistic studies is critical to fully understand the biological potential of this compound. While some studies may have touched upon certain activities, future research needs to encompass a broader range of relevant disease models and biological targets. greenspringnatural.comatlantiaclinicaltrials.comnews-medical.net This includes both in vitro studies using cell cultures and in vivo studies using appropriate animal models, although recent changes in regulations may favor non-animal-based methods where possible. atlantiaclinicaltrials.comnews-medical.nettranscurebioservices.com Detailed mechanistic studies are needed to elucidate how this compound interacts with specific biological pathways and targets at the molecular level. This could involve receptor binding assays, enzyme inhibition studies, and pathway analysis. Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound and guiding the rational design of more potent and selective analogs. dokumen.pub Future preclinical studies should also aim for improved reporting and study design to enhance the reliability and reproducibility of the findings. jameslindlibrary.orgnih.gov

Integration with Systems Biology and Multi-omics Approaches

Integrating the study of this compound with systems biology and multi-omics approaches represents a cutting-edge future direction. cmbio.iofrontiersin.orgomicscouts.combioscipublisher.com This involves combining data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of how this compound affects biological systems. cmbio.iofrontiersin.orgomicscouts.combioscipublisher.com For instance, transcriptomic analysis could reveal changes in gene expression profiles upon this compound treatment, while metabolomics could identify alterations in metabolic pathways. nih.govmdpi.com By integrating these diverse datasets, researchers can build complex models that capture the intricate interactions between this compound and biological molecules, providing deeper insights into its mechanisms of action and identifying potential biomarkers of response. frontiersin.orgomicscouts.combioscipublisher.com This systems-level approach can help to uncover the full spectrum of this compound's biological effects and identify novel therapeutic opportunities that might not be apparent from traditional reductionist approaches. omicscouts.com

Q & A

Q. How can researchers establish the structural identity of Viburtinal with high confidence?

To confirm this compound’s identity, employ spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography. Compare spectral data with published reference spectra and validate via independent synthesis. For novel derivatives, ensure elemental analysis aligns with theoretical compositions. Experimental protocols must detail instrumentation parameters and calibration standards to ensure reproducibility .

Q. What methodological approaches are recommended for assessing this compound’s purity in heterogeneous samples?

Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry. Establish purity thresholds (e.g., ≥95%) and validate methods via spike-recovery experiments. Include details on column type, mobile phase, and detection wavelengths in the experimental section to enable replication .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Conduct stress testing under controlled temperature, humidity, and light exposure. Monitor degradation kinetics using validated analytical methods (e.g., UV-Vis spectrophotometry). Employ Arrhenius modeling to predict shelf-life. Document storage conditions and sampling intervals rigorously to align with ICH guidelines .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

Q. How can researchers investigate this compound’s structure-activity relationships (SAR) with methodological rigor?

Combine synthetic modification with in vitro bioassays (e.g., enzyme inhibition assays). Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors with activity. Validate models via cross-testing in independent datasets .

Q. What experimental designs are suitable for probing this compound’s mechanism of action at the molecular level?

Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Replicate findings across orthogonal assays (e.g., CRISPR knockouts) to minimize false positives .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Re-evaluate computational parameters (e.g., basis sets in DFT calculations) and validate with multiple software packages (e.g., Gaussian, ORCA). Cross-reference with experimental kinetic data (e.g., reaction rates under controlled conditions) to refine theoretical models .

Q. What methodologies enable the detection of synergistic effects between this compound and co-administered compounds?

Employ combination index (CI) assays (e.g., Chou-Talalay method) using dose-response matrices. Analyze interactions via isobolograms and confirm mechanistic synergy through pathway-specific biomarkers (e.g., Western blotting for signaling proteins) .

Q. How should researchers validate analytical methods for this compound quantification in complex biological matrices?

Follow ICH Q2(R1) guidelines for linearity, accuracy, precision, and limit of detection (LOD). Use matrix-matched calibration standards and assess recovery rates in spiked samples (e.g., plasma, tissue homogenates). Include inter-day and intra-day variability metrics .

Q. What advanced statistical approaches are appropriate for modeling this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Implement nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Validate models using bootstrapping or visual predictive checks. Integrate in silico simulations (e.g., GastroPlus) to predict absorption dynamics .

Methodological Considerations

- Reproducibility : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental procedures, including instrument settings and raw data archiving .

- Data Analysis : Use open-source tools (e.g., R, Python) for transparency, and document code repositories. For qualitative contradictions, apply triangulation with multiple data sources .

- Ethical Compliance : Ensure human subject research aligns with institutional review board (IRB) protocols, particularly for studies involving this compound derivatives with therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.